molecular formula C32H23Cl2N3O3 B14120586 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B14120586
M. Wt: 568.4 g/mol
InChI Key: BIOXOGNSXOHSER-UHFFFAOYSA-N
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Description

6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and various substituents such as chloro, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials may include substituted anilines, benzoyl chlorides, and other aromatic compounds. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds with a similar quinolinone core.

    Pyrazole Derivatives: Compounds containing a pyrazole ring.

    Chlorobenzoyl Compounds: Molecules with a chlorobenzoyl group.

Uniqueness

The uniqueness of 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one lies in its combination of functional groups and structural features. This combination may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C32H23Cl2N3O3

Molecular Weight

568.4 g/mol

IUPAC Name

6-chloro-3-[2-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C32H23Cl2N3O3/c1-40-22-14-11-19(12-15-22)28-18-27(36-37(28)32(39)23-9-5-6-10-25(23)34)30-29(20-7-3-2-4-8-20)24-17-21(33)13-16-26(24)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38)

InChI Key

BIOXOGNSXOHSER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

Origin of Product

United States

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